molecular formula C8H14N4 B13532812 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine

1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13532812
M. Wt: 166.22 g/mol
InChI Key: MZPNBCPMIPBZKK-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclopentylmethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentylmethylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Cyclopentylmethyl)-1h-1,2,4-triazole: Similar structure but lacks the amine group.

    1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-thiol: Contains a thiol group instead of an amine.

    1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-ol: Features a hydroxyl group in place of the amine.

Uniqueness: 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(cyclopentylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4/c9-8-10-6-12(11-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,9,11)

InChI Key

MZPNBCPMIPBZKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=NC(=N2)N

Origin of Product

United States

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